molecular formula C17H17NO3 B5546132 ethyl 4-[(phenylacetyl)amino]benzoate

ethyl 4-[(phenylacetyl)amino]benzoate

Cat. No.: B5546132
M. Wt: 283.32 g/mol
InChI Key: PXWKJGMYJPTWJG-UHFFFAOYSA-N
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Description

Ethyl 4-[(phenylacetyl)amino]benzoate is an aromatic ester derivative featuring a phenylacetyl group attached to the amino position of ethyl 4-aminobenzoate. While its methyl ester analog (mthis compound) is well-documented with molecular formula C₁₆H₁₅NO₃ and monoisotopic mass 269.105193 Da , the ethyl variant replaces the methyl ester with an ethyl group, altering its physicochemical properties such as lipophilicity and solubility. This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by protocols for related ethyl benzoate derivatives .

Properties

IUPAC Name

ethyl 4-[(2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)14-8-10-15(11-9-14)18-16(19)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWKJGMYJPTWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent Molecular Formula Key Properties/Applications References
Ethyl 4-[(phenylacetyl)amino]benzoate Phenylacetyl C₁₇H₁₇NO₃ Intermediate in drug synthesis
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 4-Bromophenylacetyl C₁₇H₁₆BrNO₃ Potential halogenated pharmacophore
Ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate 4-Fluorophenylacetyl C₁₇H₁₆FNO₃ Enhanced metabolic stability
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate Phenylsulfonylaminoacetyl C₁₇H₁₈N₂O₅S Sulfonamide-based bioactive scaffold

Key Observations :

  • Fluorine enhances metabolic stability due to its electronegativity.
  • Sulfonamide Derivatives : The sulfonyl group in introduces hydrogen-bonding capabilities, often critical for enzyme inhibition (e.g., carbonic anhydrase).

Variations in the Amino-Linked Functional Group

Compound Name Functional Group Biological Activity References
Ethyl 4-(carbamoylamino)benzoate Carbamoyl Aquaporin-3/7 inhibition
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Thiourea Antitumor activity
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate Thiosemicarbazide Anticancer potential
Ethyl 4-(dimethylamino)benzoate Dimethylamino Photoinitiator in dental resins

Key Observations :

  • Thiourea/Thiosemicarbazide Derivatives : These exhibit antitumor properties, likely due to metal chelation and DNA intercalation .
  • Carbamoyl vs. Phenylacetyl : Carbamoyl derivatives (e.g., ) show specificity for aquaporin inhibition, while phenylacetyl groups may enhance lipophilicity for CNS penetration.
  • Dimethylamino Group: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity as a co-initiator in resin cements compared to methacrylate analogs .

Physicochemical and Spectral Comparisons

  • Solubility: this compound is less water-soluble than its ethoxylated derivative (C₅₉H₁₁₁NO₂₇), which is water-soluble due to polyethylene glycol chains .
  • Spectral Data: NMR: Aromatic protons in this compound resonate at δ 7.2–8.1 ppm (similar to methyl analogs ). MS: Molecular ion peaks for ethyl derivatives (e.g., m/z 413 in ) are distinct from methyl analogs (m/z 269 ).

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (e.g., -Br, -F): Improve binding to hydrophobic enzyme pockets but may reduce solubility .
  • Thiourea Linkages : Enhance metal-binding capacity, critical for anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-[(phenylacetyl)amino]benzoate
Reactant of Route 2
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ethyl 4-[(phenylacetyl)amino]benzoate

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